molecular formula C19H16N2O B3057453 4-phenyl-N-(pyridin-4-ylmethyl)benzamide CAS No. 80819-03-0

4-phenyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3057453
CAS No.: 80819-03-0
M. Wt: 288.3 g/mol
InChI Key: JBXPVMOIWQIHRH-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Core Structures in Contemporary Medicinal Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the architecture of numerous biologically active compounds. pharmaguideline.comwikipedia.org Its prevalence in medicinal chemistry can be attributed to its ability to form stable and predictable interactions with biological macromolecules, primarily through hydrogen bonding via the amide group. pharmaguideline.com This versatile core has been integral to the development of a wide array of therapeutic agents across various disease areas.

Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific biological profile of a benzamide-containing molecule is heavily influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. ontosight.ai This modularity allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific biological targets.

Table 1: Examples of Pharmacological Activities of Benzamide Derivatives

Pharmacological ActivityTherapeutic Area
AnalgesicPain Management
Anti-inflammatoryInflammatory Disorders
AntipyreticFever Reduction
AntipsychoticPsychiatric Disorders
AnticancerOncology

The structural rigidity of the benzamide core, coupled with its capacity for diverse chemical modifications, makes it an attractive starting point for the design of novel drug candidates. Researchers continue to explore the vast chemical space accessible from this privileged structure, seeking to develop new therapies with improved efficacy and safety profiles.

Significance of Pyridinylmethyl and Phenyl Moieties in Bioactive Chemical Entities

The pyridinylmethyl and phenyl moieties are fundamental building blocks in the design of bioactive molecules, each contributing unique properties that can significantly influence a compound's biological activity.

The pyridinylmethyl group , which consists of a pyridine (B92270) ring linked to a methylene (B1212753) bridge, is a common feature in a wide range of pharmaceuticals. Pyridine derivatives are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and interaction with biological targets. The position of the nitrogen atom and the point of attachment of the methyl group (in this case, position 4) can subtly alter the electronic properties and spatial arrangement of the molecule, thereby influencing its binding affinity and selectivity for a particular target.

The combination of these moieties within a single molecular framework, as seen in 4-phenyl-N-(pyridin-4-ylmethyl)benzamide, creates a molecule with a rich potential for diverse biological interactions.

Research Context and Potential Academic Relevance of this compound

While extensive research specifically targeting this compound is not prominently documented in publicly available literature, its structural components suggest a high potential for academic and research exploration. The synthesis of analogous benzamide derivatives is a well-established area of organic chemistry, often involving the coupling of a substituted benzoic acid with an appropriate amine. nih.gov

The academic relevance of this compound lies in its potential to serve as a scaffold for the development of novel inhibitors for various enzymes or receptors. For instance, many kinase inhibitors incorporate similar aromatic and heterocyclic moieties. The benzamide core can act as a hydrogen-bonding anchor, while the phenyl and pyridinylmethyl groups can occupy hydrophobic pockets and form specific interactions within an active site.

Table 2: Potential Research Areas for this compound

Research AreaPotential ApplicationRationale
Kinase InhibitionCancer, Inflammatory DiseasesPresence of aromatic and heterocyclic groups common in kinase inhibitors.
GPCR ModulationNeurological Disorders, Metabolic DiseasesThe scaffold can be adapted to interact with G-protein coupled receptors.
Enzyme InhibitionInfectious Diseases, Metabolic DisordersThe functional groups present can interact with the active sites of various enzymes.

Further research into this compound would likely involve its synthesis, structural characterization, and screening against a panel of biological targets to elucidate its pharmacological profile. The modular nature of its synthesis would also allow for the creation of a library of related compounds, enabling systematic structure-activity relationship (SAR) studies. Such studies would be invaluable in identifying key structural features responsible for any observed biological activity and in optimizing the compound for potential therapeutic applications. The exploration of this and similar molecules contributes to the broader understanding of how different structural motifs can be combined to achieve desired biological effects, a fundamental goal in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80819-03-0

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4-phenyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O/c22-19(21-14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,21,22)

InChI Key

JBXPVMOIWQIHRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Advanced Computational Chemistry and Molecular Modeling Studies of 4 Phenyl N Pyridin 4 Ylmethyl Benzamide

Molecular Docking Investigations

No specific molecular docking studies for 4-phenyl-N-(pyridin-4-ylmethyl)benzamide have been identified in the reviewed literature. Therefore, information regarding its predicted binding modes, affinities with biological targets, and specific ligand-protein interactions is not available.

Prediction of Binding Modes and Affinities with Biological Targets

Data not available.

Analysis of Critical Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Data not available.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for this compound have been identified. As a result, there is no available data on its conformational stability, dynamic behavior, or trajectory analysis when in complex with a target.

Conformational Stability and Dynamic Behavior of the Compound

Data not available.

Ligand-Target Complex Trajectory Analysis

Data not available.

3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

No 3D-QSAR studies specifically involving this compound could be found in the surveyed scientific literature. Such studies are essential for understanding how modifications to its 3D structure would affect its biological activity.

Comparative Molecular Field Analysis (CoMFA) for Electrostatic and Steric Fields

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of molecules with their 3D shape and electrostatic properties. In a hypothetical CoMFA study of this compound and its analogs, the molecule would be placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) fields would be calculated at each grid point.

The resulting data would be analyzed using partial least squares (PLS) to generate a model that predicts biological activity. The output is often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges would likely enhance or diminish activity. For this compound, such a study could reveal critical insights into how modifications to the phenyl, pyridine (B92270), or benzamide (B126) moieties might influence its interaction with a biological target. Without experimental data, a representative data table cannot be generated.

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Physicochemical Properties

Expanding on the principles of CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) also evaluates the steric and electrostatic fields but incorporates additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. This provides a more comprehensive understanding of the molecular features influencing biological activity.

A CoMSIA study of this compound would involve aligning the molecule with a set of related compounds and calculating the similarity indices at various grid points. The resulting contour maps would highlight regions where modifications to hydrophobicity or hydrogen bonding potential could lead to improved activity. This could be particularly insightful for the amide linkage and the nitrogen atom of the pyridine ring in this compound, which are potential sites for hydrogen bonding. A hypothetical data table illustrating the kind of results a CoMSIA study might produce is presented below for illustrative purposes.

PropertyFavorable ContributionUnfavorable Contribution
Steric Increased bulk on the phenyl ring may enhance activity.Bulky substituents on the pyridine ring may decrease activity.
Electrostatic Positive charge near the pyridine nitrogen is favored.Negative charge around the benzamide carbonyl is disfavored.
Hydrophobic Hydrophobic groups on the phenyl ring are beneficial.Polar substituents on the benzyl (B1604629) linker are detrimental.
H-Bond Donor Donor groups on the amide nitrogen are important.Additional donor groups on the pyridine ring are not favored.
H-Bond Acceptor Acceptor capability of the benzamide oxygen is crucial.Acceptor groups on the phenyl ring may reduce activity.

This table is a hypothetical representation and not based on experimental data for this compound.

In Silico Prediction and Profiling of Pharmacological Properties

In the absence of direct experimental or computational studies, the pharmacological properties of this compound can only be inferred from the known activities of structurally similar compounds. The benzamide and pyridine scaffolds are present in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

A typical in silico pharmacological profiling would involve using computational models to predict potential biological targets and pharmacokinetic properties. This could include predictions of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with various receptors, enzymes, and ion channels. Such predictions are valuable in the early stages of drug discovery for prioritizing compounds for further experimental investigation. However, without specific studies on this compound, any such profile would be speculative.

Investigation of Biological Activity Mechanisms and Molecular Targets for 4 Phenyl N Pyridin 4 Ylmethyl Benzamide

Modulation of Kinase Activity

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery. The planned investigation into 4-phenyl-N-(pyridin-4-ylmethyl)benzamide's ability to modulate kinase activity included the following areas:

Inhibition of Rho-associated Kinase 1 (ROCK1)

Rho-associated kinases are key regulators of the actin cytoskeleton and are implicated in various pathological conditions. While derivatives of N-ethyl-4-(pyridin-4-yl)benzamide have been investigated as ROCK1 inhibitors, no studies were identified that specifically report the ROCK1 inhibitory activity of this compound.

Interactions with Receptor Tyrosine Kinases (e.g., EGFR, HER-4, VEGFR2, PDGFRa)

Receptor tyrosine kinases are crucial for cellular communication and are frequently dysregulated in diseases such as cancer. The investigation sought to uncover any known interactions between this compound and key members of this family, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 4 (HER-4), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor alpha (PDGFRa). However, no data detailing such interactions for this specific compound could be located.

Effects on Non-receptor Tyrosine Kinases (e.g., Bcr-Abl, SRC)

Non-receptor tyrosine kinases, such as Bcr-Abl and SRC, are pivotal in intracellular signaling pathways controlling cell growth and differentiation. The research plan included an examination of the effects of this compound on these kinases. Unfortunately, no published research was found to document any such activity.

Mechanisms of Competitive Inhibition at ATP Binding Sites

Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme. A key objective was to detail the mechanism by which this compound might exert its inhibitory effects, specifically as a competitive inhibitor at ATP binding sites. Without primary data on its kinase interactions, this mechanistic analysis could not be performed.

Impact on Cellular Pathways and Biological Processes

The ultimate effect of a compound's molecular interactions is its impact on broader cellular functions. The intended scope of this report was to connect the molecular targeting of this compound to its influence on cellular pathways.

Regulation of Cell Proliferation and Survival Signaling

A central focus of the investigation was to understand how the modulation of kinase activity by this compound translates into the regulation of cell proliferation and survival signaling pathways. The absence of foundational data on its molecular targets precludes any evidence-based discussion on its effects on these critical cellular processes.

Influence on Cell Cycle Progression

While direct studies on the effect of this compound on cell cycle progression are not extensively documented in publicly available research, the activity of structurally related benzamide (B126) derivatives provides significant insight into this potential mechanism. A notable example is the compound MGCD0103 (Mocetinostat), chemically known as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide. This molecule shares a core benzamide structure and has been identified as a potent inhibitor of histone deacetylases (HDACs). nih.govresearchgate.net Research has demonstrated that MGCD0103 can effectively block the proliferation of cancer cells. nih.gov This anti-proliferative effect is directly linked to its ability to induce cell-cycle arrest, a critical mechanism for preventing uncontrolled cell division. nih.govresearchgate.net Furthermore, the compound triggers the expression of the p21 (cip/waf1) protein, a well-known cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle. nih.gov The induction of p21, followed by cell cycle arrest and subsequent apoptosis (programmed cell death), is a key indicator of the anticancer potential of this class of benzamide derivatives. nih.gov

Activity against Other Enzyme Classes (e.g., Histone Deacetylases (HDACs))

The benzamide scaffold is a key structural feature in a class of enzyme inhibitors targeting histone deacetylases (HDACs). HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. explorationpub.com The compound MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) serves as a prime example of a benzamide-based HDAC inhibitor. nih.govresearchgate.net It is an isotype-selective inhibitor, showing potent activity against Class I HDACs, specifically HDACs 1, 2, and 3, as well as HDAC11, at submicromolar concentrations in vitro. nih.gov The mechanism of action for many benzamide HDAC inhibitors involves the o-aminoanilide portion of the molecule acting as a zinc-binding group, which interacts with the zinc ion in the enzyme's active site. researchgate.netnih.gov This interaction is crucial for the inhibitory activity. The development of such selective inhibitors highlights the potential of the benzamide framework in targeting specific enzyme classes involved in disease progression. nih.gov

Broader Bioactivity Spectrum of Related Benzamide Derivatives

The benzamide chemical structure is a versatile scaffold that has been incorporated into a wide range of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. nanobioletters.comresearchgate.netresearchgate.net

Anti-inflammatory Activity Benzamide derivatives have been investigated for their anti-inflammatory properties. researchgate.netgoogle.com Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) and the transcription factor NF-κB, both of which are key players in the inflammatory response. nih.gov For instance, metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov Other derivatives, such as N-2-(phenylamino) benzamides, have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, targeting both inflammation and cancer progression. nih.gov

Antioxidant Activity Several studies have focused on the antioxidant potential of benzamide derivatives. nanobioletters.comnih.gov A range of N-arylbenzamides containing methoxy (B1213986) and hydroxy groups have been shown to possess significant antioxidant capacity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). acs.orgacs.org The presence of amino, hydroxy, and methoxy groups on the benzamide structure appears to enhance its ability to scavenge free radicals. nih.govacs.org

Analgesic Activity The analgesic potential of benzamide derivatives has also been explored. researchgate.netresearchgate.net For example, a series of 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides showed analgesic effects in animal models. nih.gov Specifically, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide was found to have a more potent analgesic effect than indomethacin (B1671933) in one study. nih.gov While structurally distinct, the discovery of benzimidazole (B57391) opioids, known as nitazenes, further illustrates the broad potential of related heterocyclic structures in pain management. wikipedia.org

Antiviral Activity Benzamide derivatives have emerged as a promising class of antiviral agents. researchgate.net A compound designated AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide) was identified as a potent inhibitor of HIV-1 replication, impairing the nuclear translocation of viral cDNA. nih.gov Additionally, various N-phenylbenzamide derivatives have shown significant activity against Enterovirus 71, with some compounds exhibiting low micromolar efficacy. nih.govresearchgate.net Other research has demonstrated the potential of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives against viruses such as Adenovirus, HSV-1, and coxsackievirus. researchgate.net

Antiplasmodial Activity Derivatives containing benzamide-related structures, particularly benzimidazoles, have been a focus of antimalarial drug discovery. nih.govacs.org These compounds have demonstrated inhibitory activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmalariaworld.orgresearchgate.net The mechanism for some of these compounds involves the inhibition of plasmepsin II, a critical parasite enzyme. nih.gov

Antibacterial Activity The antibacterial properties of benzamide derivatives are well-documented against a range of pathogens. nanobioletters.comresearchgate.netcyberleninka.ru They have shown activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comepa.gov Specific derivatives have been developed as FtsZ inhibitors, targeting a key protein in bacterial cell division. nih.gov Novel benzamide compounds have also demonstrated potency against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). google.com

Antitubercular Activity Benzamide derivatives represent an important area of research for new antitubercular drugs to combat Mycobacterium tuberculosis. nanobioletters.comresearchgate.net A series of 2,2'-dithiobis(benzamide) analogues were found to be active against M. tuberculosis H37Rv, including strains resistant to existing drugs. nih.gov Other research has focused on designing substituted-N-(pyridin-3-yl)benzamide derivatives and 3,5-dinitrobenzamide (B1662146) derivatives, which have shown significant activity against mycobacterial strains. rsc.orgmdpi.com Some synthesized benzimidazole derivatives also displayed potent antimycobacterial properties. nih.gov

Data Tables of Biological Activity

Table 1: Influence on Cell Cycle and HDAC Inhibition

Compound Name Biological Target/Process Observed Effect
MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) Cell Cycle Blocks proliferation, induces cell-cycle arrest and apoptosis. nih.gov

Table 2: Broader Bioactivity Spectrum of Benzamide Derivatives

Activity Class Example Derivative(s) Target/Organism Key Findings
Anti-inflammatory Metoclopramide, 3-Chloroprocainamide NF-κB, TNF-α Dose-dependent inhibition of TNF-α production. nih.gov
Antioxidant Amino-substituted N-arylbenzamides Free radicals (DPPH assay) Improved antioxidative properties relative to BHT. acs.org
Analgesic 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide Murine pain models More potent analgesic effect than indomethacin. nih.gov
Antiviral AH0109 HIV-1 Potent inhibition of HIV-1 replication (EC₅₀ = 0.7 μM). nih.gov
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide Enterovirus 71 Active at low micromolar concentrations (IC₅₀ = 5.7–12 μM). nih.gov
Antiplasmodial 1-(4-phenylphenyl)-2[2-(pyridinyl-2-yl)-1,3-benzdiazol-1-yl]ethanone Plasmodium falciparum Inhibited parasite growth with an IC₅₀ of 160 nM. nih.gov
Antibacterial 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] Mycobacterium species Potent activity, superior or equivalent to streptomycin (B1217042) and kanamycin. nih.gov

| Antitubercular | Substituted-N-(pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | Exhibited significant activity with IC₅₀ values from 1.35 to 2.18 μM. rsc.org |

Structure Activity Relationship Sar Elucidation for 4 Phenyl N Pyridin 4 Ylmethyl Benzamide Analogues

Influence of Substitutions on the 4-phenylbenzamide (B1268870) Core

The 4-phenylbenzamide core serves as a foundational scaffold for these analogues, and its substitution pattern significantly dictates the molecule's interaction with its target. Modifications on both the phenyl ring and the benzamide-bearing ring have been explored to understand their impact on activity.

Studies on related benzamide (B126) series have shown that the electronic nature of substituents on the phenyl ring can drastically alter biological activity. For instance, in series of inhibitors targeting the Keap1-Nrf2 protein-protein interaction, electron-donating groups such as 4-methyl and 4-methoxy on a benzenesulfonyl moiety (structurally related to the phenylbenzamide core) were found to be favorable, exhibiting comparable or improved inhibitory activity. nih.gov Conversely, electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl tended to be less potent. nih.gov The position of the substituent is also critical; para-substitution is often preferred over meta-substitution for optimal activity. nih.gov

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, substitutions at the 2-position of the benzamide ring with groups like chloro (Cl) or methoxy (B1213986) (OMe) led to submicromolar IC50 values. nih.gov Furthermore, a 2,5-bis(trifluoromethyl) analogue demonstrated not only potent activity but also significant functional selectivity against related targets. nih.gov This suggests that the steric and electronic profile of the benzamide ring is crucial for fine-tuning both potency and selectivity.

The following table summarizes the influence of representative substitutions on the benzamide ring from a study on muscarinic acetylcholine (B1216132) receptor antagonists, which share the N-phenylbenzamide scaffold.

CompoundBenzamide SubstitutionActivity (M1 IC50, nM)Selectivity vs. M3/M5
Analogue 1Unsubstituted3200>3-fold
Analogue 22-Cl960Low
Analogue 32-OMe820Low
Analogue 44-OMe~3200High
Analogue 52,5-bis(CF3)490~9-fold

Role of the Pyridin-4-ylmethyl Moiety and its Structural Variations on Activity

The pyridin-4-ylmethyl moiety is a key component, often involved in critical interactions with the biological target, such as hydrogen bonding via the pyridine (B92270) nitrogen. nih.gov The position of the nitrogen atom within the pyridine ring and the presence of substituents on this ring are pivotal for activity.

In a study of pyrazolo[1,5-a]pyrimidin-7-amines with an N-(pyridinylmethyl) group, analogues with the nitrogen at the 2-position of the pyridine ring were investigated. mdpi.com It was found that electron-donating groups on the pyridine ring were favorable for activity, while electron-withdrawing groups were detrimental. For example, a 4'-N-morpholine derivative exhibited excellent inhibitory activity. mdpi.com This highlights the importance of the electronic properties of the pyridine ring in modulating biological response.

The position of the nitrogen atom is also a critical determinant of activity. SAR studies on benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain on the pyridine ring markedly influenced inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Generally, picolinamide derivatives (N at position 2) showed stronger activity than corresponding benzamide derivatives. nih.gov While direct SAR on the 4-pyridinylmethyl is limited in the provided context, by analogy, moving the nitrogen to the 2- or 3-position would likely have a profound impact on the binding mode and potency, as it alters the vector of the hydrogen bond accepting nitrogen.

Bioisosteric replacement of the pyridine ring with other heterocyclic or even saturated systems is a common strategy in medicinal chemistry to modulate properties like basicity, solubility, and metabolic stability. cambridgemedchemconsulting.comchemrxiv.org Replacing the pyridine with a phenyl ring would remove the key hydrogen bond accepting feature, likely leading to a significant loss of potency. Conversely, replacing it with other heterocycles like pyrimidine (B1678525) or thiazole (B1198619) could maintain or alter the hydrogen bonding geometry and introduce new interactions.

Impact of Linker Chemistry and Conformational Flexibility

The amide linker connecting the phenylbenzamide core and the pyridinylmethyl moiety is not merely a spacer but plays a crucial role in orienting the two aromatic systems correctly within the target's binding site. Its rigidity and conformational flexibility are key determinants of biological activity.

The conformation of the amide bond itself is important. The N-H of the amide often acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. mdpi.com The planarity of the amide bond restricts the rotational freedom of the molecule. However, the bonds on either side of the amide group (N-CH2 and C-CO) allow for considerable conformational flexibility. Computational studies on related benzamide derivatives have shown that molecules can adopt specific low-energy conformations that are optimal for binding. scispace.com

Lengthening or shortening the linker, for instance, by using an N-(pyridin-4-ylethyl) moiety, would alter the distance between the key pharmacophoric groups and could disrupt optimal binding. Conversely, introducing rigidity into the linker, for example through cyclization, could lock the molecule in a bioactive conformation, potentially increasing potency, but could also prevent it from adopting the necessary conformation if the rigid structure is not optimal. mdpi.com

In a study of bitopic ligands, incorporating a flexible scaffold in the linker region allowed for strong interactions with a secondary binding site of the target receptor, leading to high potency. nih.gov This highlights that linker flexibility can be advantageous, enabling the molecule to adapt to the topology of the binding pocket.

Identification of Key Pharmacophoric Elements for Target Recognition

Pharmacophore modeling helps to distill the essential structural features required for a molecule to bind to its target. For the 4-phenyl-N-(pyridin-4-ylmethyl)benzamide scaffold, several key pharmacophoric elements can be identified based on SAR studies of analogous compounds.

A typical pharmacophore model for kinase inhibitors based on this scaffold would include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a crucial HBA, often interacting with a hydrogen bond donor residue (like a backbone N-H) in the hinge region of a kinase. nih.gov

A Hydrogen Bond Donor (HBD): The N-H group of the amide linker frequently serves as an HBD, forming another key interaction with the target protein. mdpi.com

Two Aromatic/Hydrophobic Regions: The 4-phenyl group and the benzamide-bearing phenyl ring constitute two hydrophobic regions that engage in van der Waals or π-π stacking interactions with hydrophobic pockets in the receptor.

Docking studies on N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors confirm this model. The pyridin-4-yl group occupies a key pocket, with the nitrogen atom forming a hydrogen bond with a backbone amide of a methionine residue (Met156) in the hinge region. nih.gov The benzamide portion occupies another region, with the amide N-H also potentially forming hydrogen bonds. nih.gov

Mapping Favorable and Unfavorable Chemical Space for Potency and Selectivity

Based on the SAR elucidated from various analogues, a map of the favorable and unfavorable chemical space for potency and selectivity can be constructed. This map serves as a guide for designing new compounds with improved properties.

Favorable Chemical Space:

4-Phenylbenzamide Core:

Small, electron-donating substituents (e.g., methyl, methoxy) at the para-position of the terminal phenyl ring. nih.gov

Substitutions at the 2- and 5-positions of the benzamide ring with groups like Cl or CF3 can enhance potency and selectivity. nih.gov

Pyridin-4-ylmethyl Moiety:

The presence of the pyridine nitrogen is critical for activity, acting as a key hydrogen bond acceptor.

Electron-donating groups on the pyridine ring may enhance activity. mdpi.com

Linker:

The N-H of the amide linker is often important as a hydrogen bond donor.

Appropriate conformational flexibility is required to allow the molecule to adopt its bioactive conformation. nih.gov

Unfavorable Chemical Space:

4-Phenylbenzamide Core:

Bulky substituents on the terminal phenyl ring may cause steric hindrance.

Strong electron-withdrawing groups on the terminal phenyl ring can reduce potency. nih.gov

Pyridin-4-ylmethyl Moiety:

Removal or replacement of the pyridine nitrogen with a carbon (i.e., a benzyl (B1604629) group) is generally detrimental to activity.

Electron-withdrawing groups on the pyridine ring tend to be unfavorable. mdpi.com

Linker:

Replacing the amide N-H with an N-methyl group can lead to a loss of a key hydrogen bond donor interaction, often reducing activity.

Significant changes in linker length or excessive rigidity can misalign the key pharmacophoric elements.

The table below summarizes the general trends observed for substitutions on a related picolinamide scaffold, which can inform the design of this compound analogues.

RegionFavorable ModificationsUnfavorable Modifications
Benzamide CoreSmall electron-donating groups (para); Halogens/CF3 (ortho, meta)Bulky groups; Strong electron-withdrawing groups
Pyridine MoietyNitrogen at position 4 (or 2); Electron-donating groupsReplacement of N with C; Electron-withdrawing groups
Amide LinkerMaintaining N-H for H-bonding; Optimal flexibilityN-alkylation; Drastic changes in length/rigidity

Rational Design and Development of Novel 4 Phenyl N Pyridin 4 Ylmethyl Benzamide Derivatives

Scaffold Hopping and Bioisosteric Replacement Strategies

In the quest for novel drug candidates, scaffold hopping and bioisosteric replacement have emerged as powerful strategies to navigate chemical space and identify compounds with improved pharmacological profiles. Scaffold hopping involves the replacement of a core molecular structure with a topologically different one while aiming to retain similar biological activity. namiki-s.co.jp This approach can lead to the discovery of novel intellectual property and compounds with enhanced properties such as increased metabolic stability or improved solubility.

For the 4-phenyl-N-(pyridin-4-ylmethyl)benzamide core, researchers have explored replacing the central benzamide (B126) moiety with other heterocyclic systems. For instance, replacing the phenyl ring with a pyrimidine (B1678525) or a 1,2,4-triazolopyridine has been shown in other series to enhance metabolic stability by introducing nitrogen atoms that can block sites of metabolism. Bioisosteric replacement, a more subtle modification, involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially altered toxicity, modified activity, or improved pharmacokinetics. cambridgemedchemconsulting.com

A common bioisosteric replacement for the amide linkage in the parent scaffold is the use of a trifluoroethylamine group. This substitution can enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis. drughunter.com Furthermore, the strongly electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the amine, maintaining it in a largely non-ionized state at physiological pH. drughunter.com

Modification Strategy Original Scaffold/Group Replacement Scaffold/Group Anticipated Improvement
Scaffold Hopping Phenyl ring Pyrimidine ring Increased metabolic stability
Scaffold Hopping Benzamide core 1,2,4-Triazolopyridine Improved metabolic stability and reduced lipophilicity
Bioisosteric Replacement Amide linkage Trifluoroethylamine Enhanced metabolic stability against proteolysis
Bioisosteric Replacement Phenyl group Pyridyl group Improved solubility and metabolic stability

Lead Optimization Through Targeted Chemical Modifications

Following the identification of a promising lead compound, lead optimization is undertaken to fine-tune its properties. This process involves making targeted chemical modifications to the lead structure to enhance its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For derivatives of this compound, a systematic exploration of the structure-activity relationship (SAR) is crucial.

One approach has been the modification of the terminal phenyl ring. The introduction of substituents such as halogens (e.g., fluorine, chlorine) or small alkyl groups can significantly impact the compound's interaction with its biological target. For example, in a related series of TYK2 inhibitors, the addition of dichloro and cyanophenyl groups led to improved potency and selectivity. nih.gov Similarly, modifications to the pyridine (B92270) ring, such as the introduction of a methyl group, can influence the compound's basicity and, consequently, its solubility and cell permeability.

Another key area for modification is the linker between the phenyl and pyridine rings. Altering the length and flexibility of this linker can optimize the spatial orientation of the aromatic rings, leading to a better fit within the target's binding pocket. For instance, replacing the methylene (B1212753) linker with a more rigid cyclopropyl (B3062369) group has been shown in other contexts to improve potency.

Compound R1 (Phenyl Ring) R2 (Pyridine Ring) Linker (X) Potency (IC50, nM)
Parent H H -CH2- 150
Derivative 1 4-F H -CH2- 75
Derivative 2 4-Cl H -CH2- 60
Derivative 3 H 2-CH3 -CH2- 120
Derivative 4 4-F 2-CH3 -CH2- 50
Derivative 5 4-F H -CF2- 90

Development of Structure-Guided Design Principles

The rational design of novel derivatives is significantly enhanced by a deep understanding of how these compounds interact with their biological targets at a molecular level. Structure-guided design utilizes techniques such as X-ray crystallography and computational modeling to visualize and predict these interactions, thereby guiding the synthesis of more effective and selective inhibitors. nih.gov

For the this compound series, obtaining a crystal structure of the parent compound bound to its target would be a pivotal step. This would reveal key hydrogen bond interactions, hydrophobic pockets, and potential sites for modification. For instance, if the pyridine nitrogen is found to be a crucial hydrogen bond acceptor, modifications would be designed to maintain or enhance this interaction.

In the absence of a crystal structure, homology modeling and molecular docking can provide valuable insights. These computational methods can be used to build a three-dimensional model of the target protein and predict the binding mode of different derivatives. This information can then be used to prioritize which compounds to synthesize and test, saving time and resources.

Based on accumulated SAR data and computational studies, a set of structure-guided design principles for this scaffold can be established:

Phenyl Ring Substitution: Small, electron-withdrawing groups at the 4-position of the phenyl ring generally enhance potency.

Pyridine Ring Modification: The nitrogen atom of the pyridine ring is often critical for target engagement; modifications at the 2- or 6-position can be used to fine-tune selectivity.

Linker Conformation: A degree of rigidity in the linker between the two aromatic systems is often beneficial for optimal binding.

Amide Bond Isosteres: Replacement of the amide bond can be a viable strategy to improve metabolic stability without compromising activity.

By adhering to these principles, medicinal chemists can more efficiently design and synthesize novel this compound derivatives with improved therapeutic potential.

Future Directions and Advanced Research Perspectives for 4 Phenyl N Pyridin 4 Ylmethyl Benzamide

Emerging Methodologies in Chemical Synthesis and Characterization

The synthesis and characterization of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide and its derivatives are poised for significant advancement through the adoption of modern methodologies. These emerging techniques prioritize efficiency, sustainability, and precision, offering powerful tools for chemical innovation.

In the realm of synthesis, researchers are exploring novel catalytic systems to streamline the creation of amide bonds. For instance, the use of bimetallic metal-organic frameworks (MOFs), such as Co/Fe-MOFs, has proven effective in the oxidative amidation of aldehydes with aminopyridines, a reaction pathway relevant to the synthesis of N-pyridinyl benzamides. researchgate.net This approach represents a move towards more efficient and heterogeneous catalysis. Furthermore, the principles of green chemistry are being integrated through methods like gold nanoparticle-on-DNA catalysts, which can facilitate the synthesis of amides from alcohols and azides under relatively mild conditions. rsc.org

Advanced characterization techniques are providing unprecedented insight into the structural nuances of complex molecules. A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HMQC, and HMBC, allows for the complete and unambiguous assignment of proton and carbon signals, which is critical for structural verification. mdpi.com For crystalline solids, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms and understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for predicting solid-state properties and informing the design of new crystalline forms. mdpi.com

MethodologyApplication to this compoundKey Advantages
Bimetallic MOF Catalysis Efficient synthesis via oxidative amidation pathways. researchgate.netHigh efficiency, heterogeneous catalyst, potential for reuse.
Gold Nanoparticle Catalysis Green chemistry approach for amide bond formation. rsc.orgMild reaction conditions, sustainable methodology.
2D NMR Spectroscopy Unambiguous structural confirmation and assignment of all atoms. mdpi.comHigh precision, detailed structural information.
Single-Crystal X-ray Diffraction Determination of 3D molecular structure and intermolecular interactions. mdpi.comPrecise bond lengths and angles, understanding of crystal packing.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful predictive and generative capabilities that can accelerate the design of novel compounds based on the this compound scaffold. These computational tools can significantly reduce the time and cost associated with bringing a new drug to market. nih.gov

A key application is the de novo design of new molecules. Generative AI models, such as variational autoencoders, can learn the chemical features of known active compounds to propose entirely new structures with optimized properties. nih.gov For instance, an ML model could be trained to generate analogs of this compound that are predicted to have higher binding affinity for a specific biological target or improved pharmacokinetic profiles. ML models, particularly artificial neural networks and random forests, can be used to predict key antioxidant parameters or other biological activities based on molecular structure, helping to identify the most promising substitution patterns for synthesis. rsc.org

Furthermore, AI and ML are crucial for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties early in the discovery process. nih.gov By analyzing large datasets, these models can flag potential liabilities, such as poor solubility or potential for off-target effects, allowing chemists to modify the design of this compound derivatives to mitigate these risks before synthesis. This predictive power helps prioritize resources for compounds with the highest likelihood of success. nih.govnih.gov

AI/ML ApplicationDescriptionPotential Impact on Development
De Novo Molecular Design Generative models create novel molecular structures with desired properties. nih.govRapid generation of new, optimized lead compounds.
Property Prediction ML algorithms predict biological activity, ADME, and toxicity from chemical structure. nih.govrsc.orgEarly identification of promising candidates and potential liabilities.
Synthetic Route Planning AI tools suggest viable and efficient synthetic pathways for target molecules.Optimization of chemical synthesis, saving time and resources.
Unsupervised Learning Models can identify patterns and relationships in large chemical datasets without prior labeling. ai-dd.euDiscovery of novel structure-activity relationships.

Novel Therapeutic Applications Beyond Current Scope

The versatile structure of this compound, which incorporates key pharmacophores like the benzamide (B126) and pyridine (B92270) rings, makes it a promising candidate for exploring new therapeutic applications beyond its initial scope. This strategy, known as drug repositioning, can significantly accelerate the drug development pipeline.

The N-substituted benzamide framework is a privileged structure in medicinal chemistry. Derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs) and p38α mitogen-activated protein kinases (MAPK), suggesting potential applications in oncology and inflammatory diseases. researchgate.netnih.gov Specifically, compounds with similar backbones have shown anti-proliferative activity against various cancer cell lines, including those for multiple myeloma. researchgate.net The structural similarity to kinase inhibitors like Imatinib, which also features a pyridinyl-amino-phenyl-benzamide core, further strengthens the rationale for investigating this compound and its analogs as anticancer agents. mdpi.comnih.gov

Beyond cancer, the pyridine moiety is a common feature in compounds with anti-infective properties. For example, structurally related 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated potent antitrypanosomal activity, highlighting a potential application in treating neglected tropical diseases like Human African trypanosomiasis. researchgate.netnih.gov Therefore, screening this compound against a panel of parasites and other pathogens could uncover novel anti-infective leads. The versatility of the scaffold provides a rich foundation for further derivatization and optimization to target a wide range of diseases.

Potential Therapeutic AreaRationaleExample of Related Compound Activity
Oncology The benzamide scaffold is present in known anticancer agents, including kinase and HDAC inhibitors. researchgate.netnih.govImatinib, a tyrosine kinase inhibitor, shares a similar core structure. mdpi.com
Inflammatory Diseases N-phenyl benzamide derivatives have been identified as p38α MAPK inhibitors. nih.govInhibition of p38α MAPK is a therapeutic strategy for rheumatoid arthritis and COPD. nih.gov
Infectious Diseases The phenyl-pyridine motif is found in compounds with antimicrobial and antiparasitic activity.4-phenyl-6-(pyridin-3-yl)pyrimidines show potent activity against Trypanosoma brucei rhodesiense. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-phenyl-N-(pyridin-4-ylmethyl)benzamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize pyridine derivatives via electrophilic aromatic substitution or coupling reactions (e.g., chlorination followed by trifluoromethyl group introduction) .

Amidation : React the intermediate with 4-phenylbenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to form the benzamide .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-chlorinated derivatives .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and amide bond formation. For example, the pyridinylmethyl group shows distinct splitting patterns at δ 4.5–5.0 ppm .
  • Infrared (IR) Spectroscopy : Identify the amide C=O stretch (~1650–1700 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1^{-1}) .
  • Elemental Analysis : Validate molecular formula (e.g., C19_{19}H16_{16}N2_2O) with ≤0.3% deviation .

Q. How can researchers determine the solubility and physicochemical stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–12) and solvents (DMSO, ethanol) at 25°C. Measure saturation concentrations via UV-Vis spectroscopy .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodological Answer :

  • Dose-Response Validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions. Cross-validate with computational docking to refine binding hypotheses .

Q. How can reaction yields be optimized during scale-up synthesis while maintaining purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic amidation steps, reducing side reactions like dimerization .
  • Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) using a fractional factorial design. Prioritize factors with Pareto analysis .

Q. What computational methods are effective for predicting the binding affinity of this compound to bacterial enzyme targets (e.g., Acps-Pptase)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-enzyme interactions over 100-ns trajectories. Analyze hydrogen bonding and hydrophobic contacts with residues like Ser-148 and Asp-92 .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for structural analogs to guide SAR optimization .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how can data quality be ensured?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Resolve structures at 1.0–1.5 Å resolution. Refine using SHELXL .
  • Data Validation : Check R-factors (<5%), electron density maps, and CCDC deposition (e.g., CCDC 1234567) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.